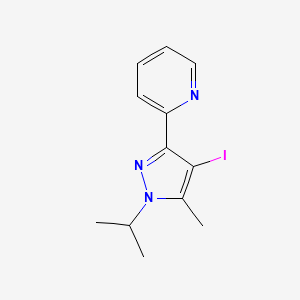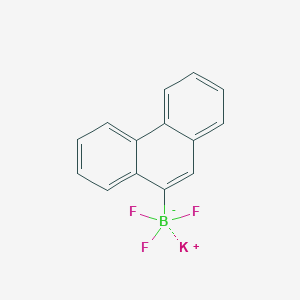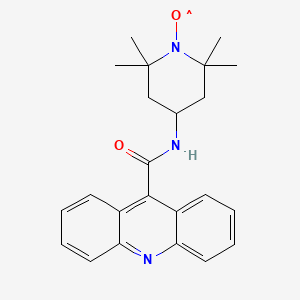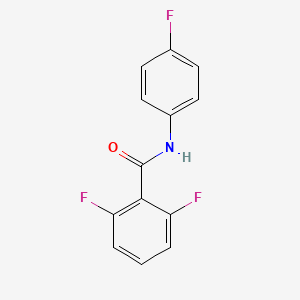![molecular formula C16H17N3O5 B15280931 4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core, methoxy groups, and a methylamino carbonyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.
Attachment of the methylamino carbonyl group: This step can be carried out through a nucleophilic substitution reaction using methylamine and a carbonyl-containing reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and solvents: The use of specific catalysts and solvents can enhance reaction efficiency and yield.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: Research focuses on its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide: shares structural similarities with other pyridinecarboxamide derivatives, such as:
Uniqueness
- Structural Features : The presence of methoxy groups and a methylamino carbonyl substituent distinguishes it from other pyridinecarboxamide derivatives.
- Biological Activity : Its unique structure may confer specific biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C16H17N3O5 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O5/c1-17-15(21)9-4-5-13(23-2)10(6-9)19-16(22)11-7-12(20)14(24-3)8-18-11/h4-8H,1-3H3,(H,17,21)(H,18,20)(H,19,22) |
Clave InChI |
CZJAXEDGHSWRLG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1R,4R,5S)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15280849.png)

![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280854.png)
![2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B15280860.png)

![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)
![(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15280893.png)
![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)

![Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-](/img/structure/B15280921.png)
![2-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B15280933.png)
